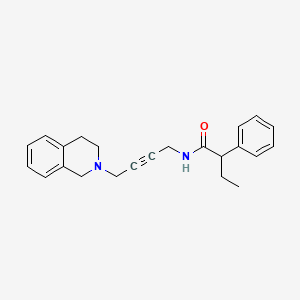

![molecular formula C14H17NO2 B2559095 5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid CAS No. 351370-94-0](/img/structure/B2559095.png)

5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

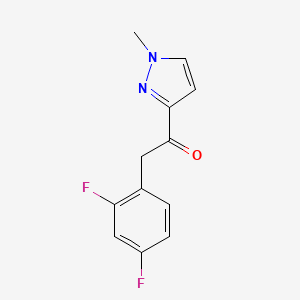

5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid is a chemical compound with the molecular formula C14H17NO2 . It is a light yellow solid . This compound is often used in medicinal chemistry .

Synthesis Analysis

The synthesis of 5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid involves a one-pot double allylic alkylation of an imine analogue of glycine in the presence of a chinchonidine-derived catalyst under phase transfer conditions . The key reaction is a one-pot double allylic alkylation of an imine analogue of glycine in the presence of a chinchonidine-derived catalyst under phase transfer conditions .

Molecular Structure Analysis

The InChI code for 5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid is 1S/C14H17NO2/c16-13(17)12-9-15(10-14(12)6-7-14)8-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17) . The molecular weight of the compound is 231.29 .

Chemical Reactions Analysis

The chemical reactions involving 5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid are complex and involve multiple steps. For instance, the preparation of enantioenriched α-amino acid derivatives by alkylation of benzophenone imines of glycine alkyl esters under chiral phase-transfer catalysis (PTC) was first introduced by O’Donnell in 1978 .

Physical And Chemical Properties Analysis

5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid is a light yellow solid . It has a molecular weight of 231.29 . The InChI code for this compound is 1S/C14H17NO2/c16-13(17)12-9-15(10-14(12)6-7-14)8-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17) .

科学的研究の応用

Azelaic Acid's Pharmacological Properties

Azelaic acid, a saturated dicarboxylic acid, has demonstrated efficacy in treating acne and hyperpigmentary skin disorders. Its mechanism of action may be related to its inhibition of mitochondrial oxidoreductase activity and DNA synthesis, highlighting the therapeutic potential of certain carboxylic acids in dermatology (Fitton & Goa, 1991).

Carboxylic Acids in Plant-Derived Compounds

Natural carboxylic acids from plants exhibit a range of biological activities. Structural differences among these acids affect their antioxidant, antimicrobial, and cytotoxic activities. This review suggests the importance of carboxylic acids' structural attributes in determining their biological functions, which could be relevant for designing compounds with specific activities (Godlewska-Żyłkiewicz et al., 2020).

Inhibition by Carboxylic Acids in Biocatalysis

Understanding the inhibitory effects of carboxylic acids on microbes is crucial for metabolic engineering. This knowledge can enhance the production of biorenewable chemicals, demonstrating the role of carboxylic acids in industrial biotechnology and microbial tolerance improvement strategies (Jarboe et al., 2013).

Applications in Nylon Material Production

Medium-chain dicarboxylic acids (MDCAs) are critical for nylon production and serve as platform chemicals across various industries. Biotechnological advancements in MDCAs' production from biowaste highlight the environmental and economic benefits of carboxylic acids in sustainable manufacturing processes (Li et al., 2020).

特性

IUPAC Name |

5-benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c16-13(17)12-9-15(10-14(12)6-7-14)8-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRAZATCEOJHMET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CN(CC2C(=O)O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

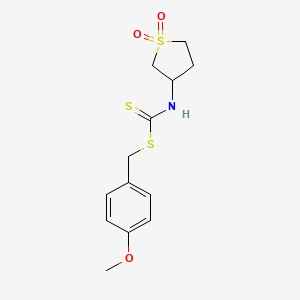

![(Z)-3-(furan-2-ylmethyl)-5-((2-((2-morpholinoethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2559013.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2559016.png)

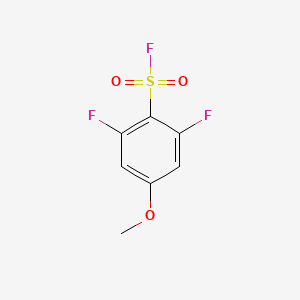

![4-[[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2559020.png)

![(E)-4-(Dimethylamino)-N-[2-(4-methyl-2-phenylpiperazin-1-yl)ethyl]but-2-enamide](/img/structure/B2559021.png)

![3,5-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)isoxazole-4-carboxamide](/img/structure/B2559028.png)

![Chloro[(chlorocarbonyl)disulfanyl]methanone](/img/structure/B2559031.png)

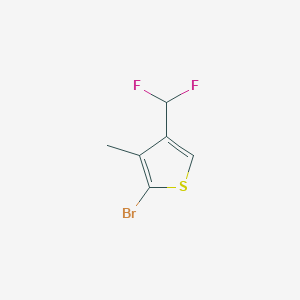

![3-amino-N-cyclopropyl-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2559032.png)